1-(Pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid
Overview
Description
1-(Pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid is a cyclic amino acid derivative. It has a molecular weight of 183.21 g/mol . The compound is usually available in powder form .
Molecular Structure Analysis
The molecular formula of this compound is C9H13NO3 . The InChI code is 1S/C9H13NO3/c11-7(10-5-1-2-6-10)9(3-4-9)8(12)13/h1-6H2,(H,12,13) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound has a molecular weight of 183.21 g/mol .Scientific Research Applications
Synthesis and Structural Studies
1-(2-Pyrrolidinyl)cyclopropanecarboxylic acids, also known as alpha-cyclopropyl-beta-homoprolines, have been synthesized through 1,3-dipolar cycloadditions and subsequent rearrangements, showcasing their potential in the formation of cyclic beta-amino acids with high stereocontrol. This process emphasizes the structural diversity achievable with cyclopropane derivatives, contributing to the field of organic synthesis and molecular design (Cordero et al., 2009).
Multicomponent Reactions for Heterocycle Synthesis
The compound plays a role in multicomponent reactions involving carbonyl compounds and cyanoacetic acid derivatives, leading to the synthesis of various carbo- and heterocycles. This underscores its utility in constructing complex molecular architectures, which is crucial for developing new materials and pharmaceuticals (Shestopalov et al., 2008).
N-Cyclopropylation of Cyclic Amides and Azoles
A novel method for the direct transfer of cyclopropyl groups onto nitrogen atoms of heterocycles and amides has been developed, highlighting the compound's role in introducing cyclopropane moieties into nitrogen-containing frameworks. This advancement is significant for medicinal chemistry, where cyclopropanes are valued for their unique properties and stability (Gagnon et al., 2007).
Enantioselective Synthesis of Chiral γ-Lactams
Chiral γ-lactams, which are structurally related to 1-(Pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid, have been synthesized via enantioselective palladium(0)-catalyzed cyclopropane functionalizations. This method provides a complementary approach to traditional cyclopropanation, expanding the toolkit for synthesizing drug-like molecules with cyclopropane and pyrrolidine motifs (Pedroni & Cramer, 2015).
Development of Synthetic Methodologies
A rapid and high-yield synthetic method for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide has been established, demonstrating the versatility and synthetic accessibility of cyclopropane-1-carboxamide derivatives. This contributes to the broader field of organic synthesis, providing efficient routes to complex molecules (Zhou et al., 2021).
Mechanism of Action
Target of Action:
- ACC is the direct precursor of the plant hormone ethylene . Its synthesis begins with the conversion of the amino acid methionine to S-adenosyl-L-methionine (SAM) by SAM synthetase. Subsequently, SAM is converted to ACC by ACC synthase (ACS) . Ethylene regulates various developmental processes and responses to biotic and abiotic stresses. It interacts with other phytohormones, influencing growth, senescence, and stress responses .
Mode of Action:
- ACC is readily converted to ethylene by nearly all plant tissues. Ethylene biosynthesis starts with ACS, which is the rate-limiting step. In some cases, ACC oxidase (ACO) activity becomes limiting. ACO proteins (encoded by ACO1–5 genes in Arabidopsis) catalyze the conversion of ACC to ethylene. Ethylene influences various cellular processes, including fruit ripening, seed germination, and responses to mechanical stress and pathogens .
Biochemical Pathways:
- Ethylene signaling pathways involve complex interactions with other hormones. For example, it modulates cell wall signaling, guard mother cell division, and pathogen virulence. The Yang cycle recycles the by-product of ACC synthesis, 5’-methylthioadenosine (MTA), while ACC is oxidized to ethylene by ACO .
Pharmacokinetics:
- ACC is synthesized endogenously within plant cells. It is distributed throughout plant tissues. ACS converts SAM to ACC, and ACO oxidizes ACC to ethylene. Ethylene diffuses out of cells.
Result of Action:
- Ethylene influences gene expression, protein synthesis, and enzyme activities. It affects growth, development, and stress responses in plants .
Action Environment:
- Light, temperature, humidity, and soil conditions influence ACC levels and subsequent ethylene production. For example, fruit ripening is influenced by environmental cues .
Safety and Hazards
Properties
IUPAC Name |
1-(pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c11-7(10-5-1-2-6-10)9(3-4-9)8(12)13/h1-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKICIQDNYQQBBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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